An In-depth Technical Guide to 2-Methyl-1H-imidazole-5-sulfonic Acid
An In-depth Technical Guide to 2-Methyl-1H-imidazole-5-sulfonic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-1H-imidazole-5-sulfonic Acid (CAS No. 861346-39-6), a heterocyclic compound of interest in various scientific domains. This document delves into the chemical and physical properties of the molecule, proposes a viable synthetic pathway based on established chemical principles, and explores its potential applications in catalysis, materials science, and drug discovery. Safety and handling considerations, extrapolated from data on analogous compounds, are also discussed. This guide is intended to be a valuable resource for researchers and professionals working with or interested in the unique attributes of imidazole-based sulfonic acids.
Introduction
2-Methyl-1H-imidazole-5-sulfonic Acid is a unique organic molecule that combines the structural features of an imidazole ring with the functional characteristics of a sulfonic acid group. The imidazole moiety is a cornerstone in the architecture of numerous biologically significant molecules, including the amino acid histidine, and is a prevalent scaffold in medicinal chemistry. The introduction of a sulfonic acid group imparts strong acidic properties and can significantly influence the molecule's solubility, hygroscopicity, and its interaction with biological targets or catalytic surfaces. While specific research on this particular compound is not extensively documented in publicly available literature, its structural attributes suggest a range of potential applications that are currently being explored with analogous compounds.
This guide aims to consolidate the available information and provide expert insights into the chemistry and potential utility of 2-Methyl-1H-imidazole-5-sulfonic Acid, thereby serving as a foundational document for further research and development.
Chemical and Physical Properties
The fundamental properties of 2-Methyl-1H-imidazole-5-sulfonic Acid are summarized in the table below. These computed properties, sourced from the PubChem database, provide a foundational understanding of the molecule's physical and chemical characteristics.[1]
| Property | Value | Source |
| CAS Number | 861346-39-6 | PubChem[1] |
| Molecular Formula | C₄H₆N₂O₃S | PubChem[1] |
| Molecular Weight | 162.17 g/mol | PubChem[1] |
| IUPAC Name | 2-methyl-1H-imidazole-5-sulfonic acid | PubChem[1] |
| Canonical SMILES | CC1=NC=C(N1)S(=O)(=O)O | PubChem[1] |
| InChI Key | KBABESTUFQOTNV-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3 | -0.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Synthesis Pathway
Proposed Synthetic Route: Direct Sulfonation of 2-Methylimidazole
The imidazole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions. Sulfonation can be achieved using various sulfonating agents. The primary challenge in the sulfonation of 2-methylimidazole is controlling the regioselectivity, as substitution can potentially occur at the C4 or C5 position.
Reaction Scheme:
Caption: Proposed synthesis of 2-Methyl-1H-imidazole-5-sulfonic Acid.
Causality Behind Experimental Choices:
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Choice of Sulfonating Agent:
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Fuming Sulfuric Acid (Oleum): This is a strong sulfonating agent and is commonly used for the sulfonation of aromatic compounds. The concentration of sulfur trioxide (SO₃) in the oleum can be varied to control the reactivity. A higher concentration of SO₃ increases the rate of reaction but may also lead to side products.[2][3]
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Chlorosulfonic Acid (ClSO₃H): This is another powerful sulfonating agent that can be used for the sulfonation of heterocyclic compounds. The reaction with chlorosulfonic acid initially forms a sulfonyl chloride, which is subsequently hydrolyzed to the sulfonic acid.[4]
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-
Reaction Conditions:
-
Temperature Control: Sulfonation reactions are typically exothermic. Careful temperature control is crucial to prevent charring and the formation of polysulfonated byproducts. The reaction is often initiated at a low temperature (e.g., 0-10 °C) and then gradually warmed to drive the reaction to completion.
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Solvent: In many cases, the sulfonating agent itself can act as the solvent. Alternatively, an inert solvent that is stable to strong acids, such as liquid sulfur dioxide, could be employed.
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Step-by-Step Experimental Protocol (Proposed)
Disclaimer: The following protocol is a proposed methodology based on general chemical principles and has not been validated. It should be performed with extreme caution in a well-ventilated fume hood by trained personnel.
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Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 2-methylimidazole.
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Cooling: Cool the flask in an ice-salt bath to 0 °C.
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Addition of Sulfonating Agent: Slowly add fuming sulfuric acid (or chlorosulfonic acid) dropwise to the stirred 2-methylimidazole, ensuring the temperature does not exceed 10 °C.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for several hours to ensure complete reaction. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up:
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Carefully pour the cooled reaction mixture onto crushed ice. This step must be done slowly and with vigorous stirring as the quenching of strong acid is highly exothermic.
-
The product, being a sulfonic acid, should be soluble in the aqueous acidic solution. Neutralize the solution carefully with a suitable base (e.g., sodium hydroxide or calcium carbonate) to precipitate the product or its salt.
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If the product precipitates, it can be collected by filtration, washed with cold water, and then dried.
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If the product remains in solution, it may be isolated by crystallization after partial evaporation of the solvent or by ion-exchange chromatography.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water-ethanol mixtures.
Potential Applications
While specific applications of 2-Methyl-1H-imidazole-5-sulfonic Acid are not well-documented, its structural features suggest potential utility in several fields, drawing parallels from research on similar imidazole and benzimidazole sulfonic acid derivatives.[5]
Catalysis
Imidazole-based ionic liquids and functionalized imidazoles have been explored as catalysts in various organic reactions. The presence of both an acidic sulfonic acid group and a basic imidazole ring in the same molecule could make 2-Methyl-1H-imidazole-5-sulfonic Acid an interesting candidate for bifunctional catalysis. It could potentially catalyze reactions such as esterification, condensation, and the synthesis of heterocyclic compounds.[6]
Materials Science
Imidazole and its derivatives are widely used as ligands in the synthesis of metal-organic frameworks (MOFs). The incorporation of a sulfonic acid group can enhance the properties of these materials, for instance, by improving their proton conductivity for applications in fuel cells or by creating active sites for catalysis. 2-Phenylbenzimidazole-5-sulfonic acid has been used to create sulfonated zeolitic imidazolate frameworks (ZIFs) with enhanced performance in lithium-sulfur batteries.[5] 2-Methyl-1H-imidazole-5-sulfonic Acid could similarly be employed as a functionalized ligand to create novel MOFs with tailored properties.
Drug Development
The imidazole ring is a privileged scaffold in medicinal chemistry, and many drugs contain this heterocyclic core. Sulfonic acid and sulfonamide groups are also common functionalities in pharmaceuticals, often used to improve solubility and pharmacokinetic properties.[7] Research on related benzimidazole sulfonic acid derivatives has shown their potential as enzyme inhibitors.[4][7] Therefore, 2-Methyl-1H-imidazole-5-sulfonic Acid and its derivatives could be of interest for screening in various biological assays to explore their potential as therapeutic agents.
Safety and Handling
No specific safety data sheet (SDS) for 2-Methyl-1H-imidazole-5-sulfonic Acid is currently available. Therefore, a cautious approach to handling this compound is imperative, and safety precautions should be based on the known hazards of its precursors and structurally related compounds.
Inferred Hazards
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2-Methylimidazole (precursor): This compound is known to be harmful if swallowed, causes severe skin burns and eye damage, and may damage fertility or the unborn child.[8]
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2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid (related compound): This compound is classified as a skin and eye irritant and may cause respiratory irritation.[9][10]
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Sulfonic Acids (general class): Sulfonic acids are generally strong acids and are corrosive. They can cause severe skin and eye burns upon contact.
Based on this information, it is prudent to handle 2-Methyl-1H-imidazole-5-sulfonic Acid as a corrosive and potentially toxic substance.
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated laboratory fume hood to avoid inhalation of any dust or vapors.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[9]
-
Spill and Disposal: In case of a spill, contain the material and dispose of it as hazardous waste in accordance with local regulations. Avoid generating dust.
Conclusion
2-Methyl-1H-imidazole-5-sulfonic Acid is a compound with intriguing potential stemming from its unique combination of an imidazole ring and a sulfonic acid group. While specific experimental data on its synthesis, applications, and spectroscopic properties are limited in the public domain, this guide provides a solid foundation for researchers by proposing a viable synthetic route and outlining promising areas of application based on the behavior of analogous compounds. As a Senior Application Scientist, I believe that further investigation into this molecule is warranted, particularly in the fields of catalysis, materials science, and medicinal chemistry. The protocols and insights provided herein are intended to facilitate and inspire such future research endeavors.
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